molecular formula C8H6ClN3O5S B13287287 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid

Cat. No.: B13287287
M. Wt: 291.67 g/mol
InChI Key: AIUZWSIOTZLJDD-UHFFFAOYSA-N
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Description

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid is a complex organic compound with the molecular formula C₈H₆ClN₃O₅S. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[1,2-d][1,2,4]triazin-2-yl core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorosulfonyl group: This step involves the chlorosulfonation of the pyrrolo[1,2-d][1,2,4]triazin-2-yl core under controlled conditions.

    Attachment of the acetic acid moiety: This is typically done through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would follow similar steps as outlined above, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the existing functional groups .

Scientific Research Applications

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]propionic acid
  • 2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]butyric acid

Uniqueness

2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid is unique due to its specific structural features, such as the chlorosulfonyl group and the pyrrolo[1,2-d][1,2,4]triazin-2-yl core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research .

Properties

Molecular Formula

C8H6ClN3O5S

Molecular Weight

291.67 g/mol

IUPAC Name

2-(7-chlorosulfonyl-1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid

InChI

InChI=1S/C8H6ClN3O5S/c9-18(16,17)5-1-6-8(15)12(3-7(13)14)10-4-11(6)2-5/h1-2,4H,3H2,(H,13,14)

InChI Key

AIUZWSIOTZLJDD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)N(N=CN2C=C1S(=O)(=O)Cl)CC(=O)O

Origin of Product

United States

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